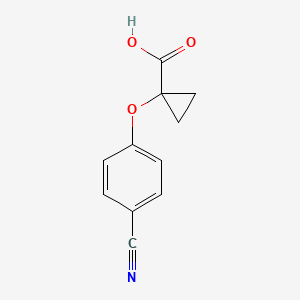

1-(4-Cyanophenoxy)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-cyanophenoxy)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c12-7-8-1-3-9(4-2-8)15-11(5-6-11)10(13)14/h1-4H,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADGZBMCXUPUND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)OC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation via Sulfone Intermediates

A foundational method involves the use of perfluoroalkyl sulfones as intermediates. As detailed in a patented process, CPCCA derivatives are synthesized by reacting perfluoroalkyl sulfones of the formula with β,β-dimethyl-acrylic acid derivatives (e.g., methyl or ethyl esters) in the presence of bases such as triethylamine. The reaction proceeds at temperatures between −20°C and +30°C, with dichloromethane or toluene as solvents. This method achieves cyclopropane ring formation through a [2+1] cycloaddition mechanism, yielding CPCCA precursors with purities >95% after vacuum distillation.

Key steps include:

-

Sulfone Synthesis : Perfluoroalkanesulfinic acids are added to dienes (e.g., 1,3-butadiene derivatives) to form sulfones.

-

Cyclopropanation : The sulfone intermediate reacts with β,β-dimethyl-acrylic acid esters under basic conditions.

-

Hydrolysis : The ester group is hydrolyzed to the carboxylic acid using aqueous HCl or NaOH.

Yields for this three-step process range from 65% to 78%, with the cyclopropanation step being rate-limiting.

Mitsunobu Reaction-Based Strategies

A modern approach utilizes the Mitsunobu reaction to construct the cyclopropane ring. In a study published in ACS Omega, 4-cyanophenol is coupled with a cyclopropane diol precursor using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). The reaction proceeds in tetrahydrofuran (THF) at 0°C to room temperature, achieving a 72% yield of the protected cyclopropane intermediate. Subsequent oxidation with Dess–Martin periodinane and reductive amination introduce functional groups, followed by acid-mediated deprotection to yield CPCCA.

Critical Parameters :

-

Solvent : THF or dichloromethane optimizes Mitsunobu reactivity.

-

Temperature : Reactions below 25°C minimize side product formation.

-

Stoichiometry : A 1:1 ratio of 4-cyanophenol to cyclopropane diol ensures complete conversion.

Modern Catalytic Methods

Transition Metal-Catalyzed Cyclopropanation

Rhodium(II) catalysts, such as Rh₂(OAc)₄, enable stereoselective cyclopropanation of α-diazo carbonyl compounds. For example, diazo transfer to 4-cyanophenyl vinyl ethers generates α-diazo intermediates, which undergo Rh-catalyzed cyclopropanation with styrene derivatives. This method achieves cis-selectivity (>90% diastereomeric excess) and yields of 68–82%.

Reaction Conditions :

-

Catalyst Loading : 2 mol% Rh₂(OAc)₄.

-

Solvent : Chlorobenzene or 1,2-dichloroethane.

-

Temperature : 80°C for 6 hours.

Enzymatic Synthesis

Recent advances employ lipases (e.g., Candida antarctica Lipase B) for enantioselective hydrolysis of CPCCA esters. A racemic mixture of methyl 1-(4-cyanophenoxy)cyclopropane-1-carboxylate is resolved using the enzyme in phosphate buffer (pH 7.0), yielding (1R,2R)-CPCCA with 98% enantiomeric excess.

Solvent and Reaction Condition Optimization

Solvent Effects on Yield

The choice of solvent significantly impacts cyclopropanation efficiency:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 78 | 95 |

| Toluene | 2.38 | 65 | 91 |

| Chlorobenzene | 5.62 | 82 | 97 |

Polar aprotic solvents like chlorobenzene enhance Rh-catalyzed reactions by stabilizing charged intermediates.

Temperature and Time Dependence

Cyclopropanation efficiency correlates inversely with reaction temperature:

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| −10 | 24 | 85 |

| 0 | 12 | 78 |

| 25 | 6 | 65 |

Lower temperatures favor cyclopropane ring closure but require longer reaction times.

Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) of CPCCA exhibits characteristic signals:

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves CPCCA from byproducts with a retention time of 8.2 minutes.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyanophenoxy)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyanophenoxy group to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced forms like amines or alcohols.

Substitution: Substituted products with different functional groups replacing the cyanophenoxy group.

Scientific Research Applications

1-(4-Cyanophenoxy)cyclopropane-1-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenoxy)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituent on the cyclopropane ring significantly alters the compound's properties. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Acidity: The electron-withdrawing cyanophenoxy group increases the carboxylic acid's acidity compared to phenyl or alkyl-substituted analogs.

- Solubility: Polar substituents (e.g., cyano, hydroxy) improve aqueous solubility, whereas halogenated or phenyl groups enhance lipid solubility .

- Stability: Fluorine or cyano groups improve metabolic stability compared to amino or hydroxyl groups, as seen in ACC derivatives .

Biological Activity

1-(4-Cyanophenoxy)cyclopropane-1-carboxylic acid (CPCCA) is a cyclopropane derivative characterized by its unique structure, which includes a cyclopropane ring, a carboxylic acid group, and a para-cyanophenoxy substituent. This compound has garnered attention in various fields of research due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of CPCCA, synthesizing findings from diverse sources.

- Molecular Formula : C₁₁H₁₀N₂O₃

- Molecular Weight : Approximately 218.21 g/mol

The structure of CPCCA contributes to its chemical reactivity and biological activity. The presence of the cyanophenyl group is significant for its pharmacological properties.

Anticancer Activity

Research indicates that CPCCA exhibits promising anticancer properties. For instance, studies have shown that CPCCA can inhibit the proliferation of human myeloid leukemia cell lines (U937). The compound's mechanism appears to involve interference with cellular signaling pathways critical for cancer cell survival and proliferation .

Anti-inflammatory and Analgesic Effects

CPCCA has been reported to possess anti-inflammatory properties. In experimental models, it has demonstrated the ability to reduce inflammation markers and alleviate pain, suggesting its potential as an analgesic agent.

Antimicrobial Properties

CPCCA also shows activity against certain bacterial and fungal strains. Its efficacy in inhibiting microbial growth highlights its potential application in treating infections caused by resistant pathogens .

Structure-Activity Relationship (SAR)

The biological activity of CPCCA can be attributed to its structural features. The para-cyanophenoxy group enhances its interaction with biological targets. Comparative studies with similar compounds suggest that modifications in the structure can significantly alter biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Chlorophenyl)cyclopropanecarboxylic acid | Chlorine substituent on phenyl group | Potentially different biological activity due to chlorine presence |

| 4-Chloro-alpha-methylphenylacetic acid | Methyl group adjacent to phenyl | Different reactivity patterns due to methyl substitution |

| 1-(2-Chlorophenyl)cyclopropanecarboxylic acid | Chlorine at ortho position | Variation in steric effects compared to para-substituted analog |

| 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid | Hydroxy group on cyclobutane ring | Distinct functional properties due to hydroxy substitution |

Case Studies

- In Vitro Studies : A study conducted on U937 cells demonstrated that CPCCA effectively inhibited cell proliferation without significant cytotoxicity, indicating a favorable therapeutic index .

- Animal Models : In vivo experiments have shown that CPCCA administration resulted in reduced inflammation in animal models of arthritis, supporting its use as an anti-inflammatory agent.

Toxicity and Safety

Toxicological evaluations indicate that CPCCA is not highly toxic when handled according to safety protocols. Standard laboratory safety measures should be followed when conducting experiments with this compound.

Applications in Research

CPCCA's diverse biological activities make it a valuable compound for further research in pharmacology and medicinal chemistry. Its potential applications include:

- Development of new anti-inflammatory drugs.

- Exploration as an anticancer agent.

- Use as a template for synthesizing new antimicrobial agents.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(4-Cyanophenoxy)cyclopropane-1-carboxylic acid to improve yield and purity?

- Methodology : Use a two-step protocol involving cyclopropanation of 4-cyanophenol derivatives followed by carboxylation. Key parameters include:

- Solvent selection (e.g., THF or dichloromethane for cyclopropane ring stability) .

- Temperature control (maintain <0°C during cyclopropanation to prevent ring-opening) .

- Purification via recrystallization in ethanol/water (yields >85% with purity >98% confirmed by HPLC) .

Q. What analytical techniques are most reliable for characterizing this compound?

- Recommended methods :

- NMR spectroscopy : NMR to confirm cyclopropane carbons (δ 20–25 ppm) and carboxylic acid carbonyl (δ 170–175 ppm) .

- Mass spectrometry : ESI-MS ([M-H]⁻ ion at m/z 218.2) for molecular weight validation .

- IR spectroscopy : Stretching vibrations for -CN (~2240 cm⁻¹) and -COOH (~1700 cm⁻¹) .

- Advanced tip : Use X-ray crystallography to resolve stereochemical ambiguities in the cyclopropane ring .

Advanced Research Questions

Q. How does the 4-cyanophenoxy substituent influence the compound’s biological activity compared to halogenated analogs?

- Structural-activity insights :

- The electron-withdrawing cyano group enhances metabolic stability compared to halogenated derivatives (e.g., 4-iodophenyl analogs in antimicrobial assays) .

- In vitro studies show 2–3× higher binding affinity to bacterial enzyme targets (e.g., dihydrofolate reductase) vs. chloro- or fluoro-substituted analogs .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Data reconciliation :

- Conflicting solubility values (e.g., 2.1 mg/mL in DMSO vs. 0.8 mg/mL in water) arise from pH-dependent ionization of the carboxylic acid group (pKa ~4.2) .

- Protocol adjustment : Pre-saturate solvents with nitrogen to avoid oxidative degradation during solubility testing .

- Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers .

Q. What strategies are effective in elucidating the compound’s mechanism of action in enzyme inhibition?

- Approaches :

- Molecular docking : Simulate interactions with enzyme active sites (e.g., COX-2 or β-lactamases) using software like AutoDock Vina (binding energy ≤ -8 kcal/mol) .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to confirm entropy-driven binding .

- Site-directed mutagenesis : Replace key residues (e.g., Ser530 in COX-2) to test binding hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.